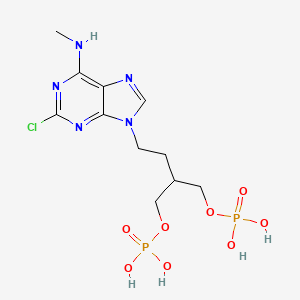
cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol: is a complex organic compound that features a piperidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the piperidine ring followed by the introduction of the diethylamino and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the piperidine ring or the fluorophenyl group, potentially leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may be studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could interact with specific receptors or enzymes, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities.
Mecanismo De Acción
The mechanism of action of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-chlorophenyl)-3,4-piperidinediol
- cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-bromophenyl)-3,4-piperidinediol
Uniqueness
The uniqueness of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol lies in its specific substitution pattern and the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical and biological properties, making it distinct from its analogs.
Propiedades
Número CAS |
120768-88-9 |
|---|---|
Fórmula molecular |
C20H29FN2O2 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
(3S,4R,6S)-4-[3-(diethylamino)prop-1-ynyl]-6-(4-fluorophenyl)-1,3-dimethylpiperidine-3,4-diol |
InChI |
InChI=1S/C20H29FN2O2/c1-5-23(6-2)13-7-12-20(25)14-18(22(4)15-19(20,3)24)16-8-10-17(21)11-9-16/h8-11,18,24-25H,5-6,13-15H2,1-4H3/t18-,19-,20-/m0/s1 |
Clave InChI |
KUNNLVKNBLKQOX-UFYCRDLUSA-N |
SMILES isomérico |
CCN(CC)CC#C[C@@]1(C[C@H](N(C[C@]1(C)O)C)C2=CC=C(C=C2)F)O |
SMILES canónico |
CCN(CC)CC#CC1(CC(N(CC1(C)O)C)C2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



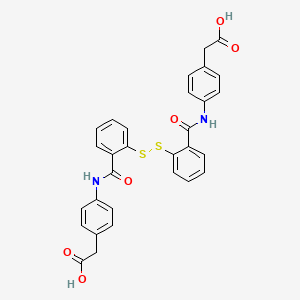
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)
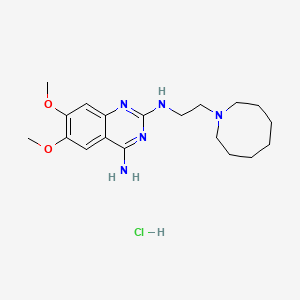
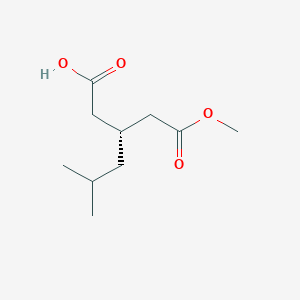
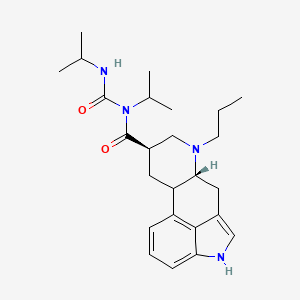


![N-(8a-methyl-6-propan-2-ylspiro[7,8-dihydro-4aH-1,2,4-benzotrioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12780786.png)
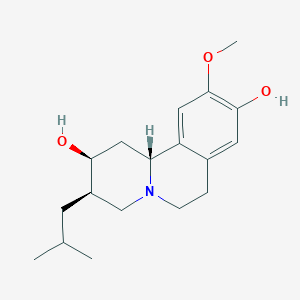

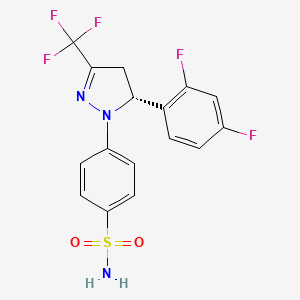
![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)
